molecular formula C12H19N3O4 B1378260 tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate CAS No. 1384699-68-6

tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate

Cat. No. B1378260
CAS RN: 1384699-68-6
M. Wt: 269.3 g/mol
InChI Key: TYBJHKVZZXZMLQ-UHFFFAOYSA-N
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Description

“tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate” is a chemical compound with the CAS Number: 1384699-68-6 . It has a molecular weight of 269.3 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H19N3O4/c1-12(2,3)19-11(18)14-4-5-15-8(7-14)6-13-9(16)10(15)17/h8H,4-7H2,1-3H3,(H,13,16) . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

Researchers have focused on synthesizing and characterizing derivatives of N-Boc piperazine, highlighting the structural analysis and biological evaluation of such compounds. For instance, Kulkarni et al. (2016) synthesized two derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, and characterized them using spectroscopic studies and X-ray diffraction analysis. The antibacterial and antifungal activities of these compounds were evaluated, showing moderate activity against several microorganisms (Kulkarni et al., 2016).

Mamat et al. (2012) reported on the crystal and molecular structure of a similar compound, providing insight into its structural parameters through X-ray diffraction studies (Mamat, Flemming, & Köckerling, 2012).

Biological Evaluation

Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, characterizing it through various spectroscopic methods and X-ray diffraction. This study also explored the compound's in vitro antibacterial and anthelmintic activities, finding it exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure and synthesis routes for tert-butyl piperazine derivatives have been a significant focus. For example, Gumireddy et al. (2021) prepared a sterically congested piperazine derivative using a modified approach, highlighting its potential as a pharmacologically useful core (Gumireddy et al., 2021).

Chemical Reactivity and Applications

The reactivity of these compounds under various conditions has been explored to develop new methodologies and applications in organic synthesis. For instance, Ivanov et al. (2020) investigated the anionic cascade recyclization of pyrazolo[5,1-c][1,2,4]triazines, demonstrating the synthesis of novel compounds with potential applications (Ivanov, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

tert-butyl 6,7-dioxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-4-5-15-8(7-14)6-13-9(16)10(15)17/h8H,4-7H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBJHKVZZXZMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)CNC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate
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tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate
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tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate
Reactant of Route 4
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate
Reactant of Route 5
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate
Reactant of Route 6
tert-butyl 6,7-dioxo-octahydro-1H-pyrazino[1,2-a]piperazine-2-carboxylate

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